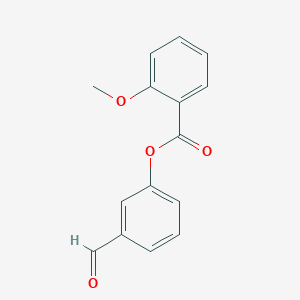

(3-Formylphenyl) 2-methoxybenzoate

Description

Properties

IUPAC Name |

(3-formylphenyl) 2-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-18-14-8-3-2-7-13(14)15(17)19-12-6-4-5-11(9-12)10-16/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEVLTTDMCQFKEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)OC2=CC=CC(=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Methoxybenzoyl Chloride

2-Methoxybenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) . The reaction proceeds under reflux in anhydrous dichloromethane (DCM) or toluene, achieving near-quantitative conversion.

Example procedure :

Coupling with 3-Formylphenol

The acid chloride reacts with 3-formylphenol in the presence of a base such as triethylamine (TEA) or pyridine to scavenge HCl.

Optimized conditions :

-

Dissolve 3-formylphenol (7.2 g, 59.2 mmol) in dry DCM (50 mL).

-

Add TEA (8.3 mL, 59.2 mmol) and 2-methoxybenzoyl chloride (10.0 g, 53.7 mmol) dropwise at 0°C.

-

Stir at room temperature for 12 hours.

-

Quench with water, extract with DCM, and purify via silica gel chromatography (hexane/ethyl acetate = 4:1) to obtain the product as a white solid (73% yield).

Key challenges :

-

The formyl group may undergo undesired side reactions (e.g., hydration or oxidation).

-

Silica gel purification is critical to remove unreacted phenol or acid chloride byproducts.

Mitsunobu Reaction Approach

The Mitsunobu reaction offers a mild alternative for esterification, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to mediate the coupling between 2-methoxybenzoic acid and 3-formylphenol.

Procedure :

-

Dissolve 2-methoxybenzoic acid (5.0 g, 32.9 mmol), 3-formylphenol (4.0 g, 32.9 mmol), and PPh₃ (10.3 g, 39.5 mmol) in dry THF (100 mL).

-

Cool to 0°C and add DEAD (6.2 mL, 39.5 mmol) dropwise.

-

Stir at room temperature for 6 hours.

-

Concentrate under vacuum and purify via column chromatography (hexane/ethyl acetate = 3:1) to isolate the product (68% yield).

Advantages :

-

Avoids acid chloride formation, reducing handling risks.

-

Compatible with base-sensitive substrates.

Steglich Esterification Technique

Steglich esterification employs N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid for esterification.

Typical protocol :

-

Dissolve 2-methoxybenzoic acid (3.0 g, 19.7 mmol), 3-formylphenol (2.4 g, 19.7 mmol), and DMAP (0.24 g, 2.0 mmol) in DCM (50 mL).

-

Add DCC (4.5 g, 21.7 mmol) and stir at room temperature for 24 hours.

-

Filter off dicyclohexylurea precipitate and concentrate the filtrate.

-

Purify via flash chromatography (hexane/ethyl acetate = 5:1) to yield the ester (82% yield).

Considerations :

-

Excess DCC may lead to urea byproducts.

-

DMAP accelerates the reaction but must be used in catalytic amounts.

Enzymatic and Alternative Methods

Enzymatic esterification using Candida antarctica lipase B (CAL-B) has been explored for eco-friendly synthesis. However, yields remain suboptimal (35–50%) due to the enzyme’s sensitivity to the formyl group.

Alternative route :

-

Ullmann coupling between 3-formylphenyl boronate and 2-methoxybenzoyl chloride under Cu(I) catalysis, though this method is less common.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Reaction Time (h) | Key Advantages | Limitations |

|---|---|---|---|---|

| Acid chloride | 73 | 12 | High yield, scalable | Requires acid chloride synthesis |

| Mitsunobu | 68 | 6 | Mild conditions, no acid chlorides | Costly reagents |

| Steglich | 82 | 24 | High functional group tolerance | Byproduct removal required |

| Enzymatic | 45 | 48 | Eco-friendly, mild | Low yield, enzyme cost |

Challenges and Optimization Strategies

Protection of the Formyl Group

To prevent aldol side reactions, the formyl group can be protected as a dimethyl acetal during esterification:

Solvent Optimization

Polar aprotic solvents like DMF or THF improve solubility but may necessitate higher temperatures. Non-polar solvents (e.g., toluene) reduce side reactions but slow reaction kinetics.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The formyl group in (3-Formylphenyl) 2-methoxybenzoate can undergo oxidation to form a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

Oxidation: 3-Formylphenyl 2-methoxybenzoic acid.

Reduction: 3-Hydroxymethylphenyl 2-methoxybenzoate.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: (3-Formylphenyl) 2-methoxybenzoate is used as an intermediate in organic synthesis. It can be employed in the preparation of more complex molecules through various chemical transformations.

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving esters. It can also serve as a model compound to investigate the behavior of esters in biological systems.

Industry: In the industrial sector, (3-Formylphenyl) 2-methoxybenzoate can be used in the manufacture of fragrances and flavoring agents. Its ester functionality makes it a valuable component in the formulation of various consumer products.

Mechanism of Action

The mechanism of action of (3-Formylphenyl) 2-methoxybenzoate primarily involves its reactivity as an ester. In biological systems, esters can be hydrolyzed by esterases, leading to the release of the corresponding alcohol and carboxylic acid. The formyl group can also participate in various biochemical reactions, such as oxidation-reduction processes.

Molecular Targets and Pathways:

Esterases: Enzymes that catalyze the hydrolysis of esters.

Oxidative Pathways: Involving enzymes like aldehyde dehydrogenase for the oxidation of the formyl group.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Methyl 2-Methoxybenzoate (M2MOB)

- Structure : Methyl ester of 2-methoxybenzoic acid.

- Key Differences : Lacks the 3-formylphenyl group, replacing it with a methyl ester.

- Properties :

Methyl 3-Formyl-2-Methoxybenzoate (CAS 186312-96-9)

- Structure : Formyl group at the 3-position of the benzoate ring instead of the phenyl ester.

- Key Differences : Positional isomerism alters electronic effects; the aldehyde is directly on the benzoate ring.

- Higher polarity compared to (3-formylphenyl) 2-methoxybenzoate .

Steryl 2-Methoxybenzoates ()

- Examples : 7-Oxostigmaster-3-yl 2-methoxybenzoate (3a, 3b), 7-Oxositoster-3-yl 2-methoxybenzoate (3c).

- Structure : Bulky steroid-derived ester groups attached to 2-methoxybenzoate.

- Key Differences: Significantly larger molecular weights (~535–561 g/mol vs. ~270 g/mol for the target compound). Lower solubility in polar solvents due to hydrophobic steroid moieties.

Metal 2-Methoxybenzoate Complexes ()

- Examples : Mn(2-MeO-Bz)₂, Cu(2-MeO-Bz)₂·H₂O.

- Structure : Ionic complexes where 2-methoxybenzoate acts as a bidentate ligand.

- Key Differences :

Benzamidinium 2-Methoxybenzoate ()

Comparative Data Table

Key Research Findings

- Reactivity : The aldehyde group in (3-formylphenyl) 2-methoxybenzoate enables nucleophilic additions (e.g., Schiff base formation), unlike methyl or steroid esters .

- Thermal Behavior : Unlike metal complexes, organic esters decompose via ester cleavage rather than stepwise ligand loss .

- Solubility : Ionic salts (e.g., benzamidinium 2-methoxybenzoate) exhibit higher water solubility than covalent esters .

Q & A

Basic Question

- ¹H/¹³C NMR : Identify characteristic peaks: formyl proton (~10 ppm), aromatic methoxy group (~3.8 ppm), and ester carbonyl (~168 ppm) .

- IR spectroscopy : Confirm ester C=O stretch (~1720 cm⁻¹) and formyl C=O (~1690 cm⁻¹) .

- Mass spectrometry (MS) : Molecular ion peak matching the molecular formula (e.g., [M+H]+ for C₁₅H₁₂O₄ at 256.07 Da) .

- HPLC : Monitor purity (>95%) using reverse-phase columns with UV detection at 254 nm .

What role does the formyl group in (3-Formylphenyl) 2-methoxybenzoate play in its chemical reactivity and applications?

Advanced Question

The formyl group (-CHO) enables:

- Nucleophilic addition reactions : Reacts with amines to form Schiff bases, useful in drug conjugation or polymer synthesis .

- Electrophilic aromatic substitution : Directs further functionalization (e.g., nitration, sulfonation) at the meta position .

- Coordination chemistry : Serves as a ligand precursor for metal-organic frameworks (MOFs) via aldehyde-metal interactions .

Applications : Acts as a key intermediate in synthesizing bioactive molecules (e.g., antimicrobial agents) and functional materials .

How should contradictory data regarding the biological activity of (3-Formylphenyl) 2-methoxybenzoate be analyzed and resolved?

Advanced Question

- Replicate studies : Verify results under identical conditions (solvent, concentration, assay type) .

- Theoretical alignment : Cross-reference findings with established mechanisms (e.g., QSAR models for benzoate derivatives) .

- Methodological audit : Check for biases in cell-line selection (e.g., HEK293 vs. HeLa) or assay sensitivity (e.g., MIC vs. IC₅₀) .

- Meta-analysis : Pool data from multiple studies to identify trends or outliers .

What computational methods are recommended to predict the reactivity or interaction mechanisms of (3-Formylphenyl) 2-methoxybenzoate?

Advanced Question

- DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular docking : Simulate binding affinity with target proteins (e.g., cyclooxygenase for anti-inflammatory studies) using AutoDock Vina .

- MD simulations : Assess stability of ligand-protein complexes over time (50–100 ns trajectories) .

- ADMET prediction : Use SwissADME or pkCSM to evaluate pharmacokinetic properties .

What methodological approaches are recommended to assess the environmental persistence and ecotoxicological effects of (3-Formylphenyl) 2-methoxybenzoate?

Advanced Question

- Persistence studies : Conduct OECD 301 biodegradation tests (28-day aerobic conditions) .

- Bioaccumulation : Measure logP values experimentally (e.g., shake-flask method) or via computational tools (EPI Suite) .

- Ecotoxicology : Use Daphnia magna acute toxicity assays (48-hour LC₅₀) and algal growth inhibition tests .

- Soil mobility : Perform column leaching experiments to assess adsorption coefficients (Kd) .

How can a theoretical framework guide the investigation of (3-Formylphenyl) 2-methoxybenzoate’s potential in medicinal chemistry?

Advanced Question

- Hypothesis-driven design : Align with theories like "lock-and-key" enzyme inhibition or pharmacophore models .

- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., methoxy vs. ethoxy) to correlate changes with bioactivity .

- Mechanistic studies : Probe ROS generation or apoptosis pathways in cancer cell lines to validate proposed modes of action .

- Comparative analysis : Benchmark against FDA-approved benzoate derivatives (e.g., flufenamic acid) for efficacy and toxicity .

In designing experiments to explore biological activity, how should methodologies align with pharmacological theories?

Advanced Question

- Target selection : Prioritize enzymes (e.g., COX-2, HDACs) with known sensitivity to aromatic esters .

- Dose-response curves : Use Hill slope models to quantify potency (EC₅₀) and efficacy (Emax) .

- In vivo validation : Translate in vitro results to rodent models, ensuring compliance with ARRIVE guidelines .

- Negative controls : Include parent compounds (e.g., 2-methoxybenzoic acid) to isolate the formyl group’s contribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.